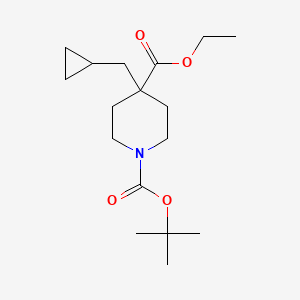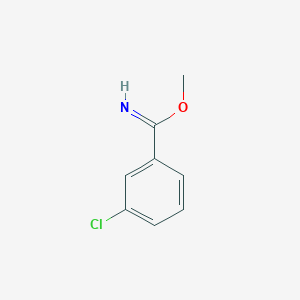![molecular formula C14H15BrN4O2 B8542787 5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one](/img/structure/B8542787.png)
5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one
概要
説明
5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyazetidinyl group, and a pyridinylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of the bromine atom into the pyridine ring.
Azetidinylation: Formation of the hydroxyazetidinyl group through a cyclization reaction.
Amidation: Coupling of the pyridinylamino group to the brominated pyridine ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining quality and consistency.
化学反応の分析
Types of Reactions
5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-3-(aminocarbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5h)-carboxylate
- Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
- Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Uniqueness
Compared to these similar compounds, 5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H15BrN4O2 |
|---|---|
分子量 |
351.20 g/mol |
IUPAC名 |
5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one |
InChI |
InChI=1S/C14H15BrN4O2/c1-18-6-9(15)4-12(14(18)21)17-13-3-2-10(5-16-13)19-7-11(20)8-19/h2-6,11,20H,7-8H2,1H3,(H,16,17) |
InChIキー |
FYCIGVFRSRIRMQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)N3CC(C3)O)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(5-Methyl-2-thienyl)ethoxy]ethanamine](/img/structure/B8542746.png)


![tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate](/img/structure/B8542764.png)





